Methaphenilene hydrochloride
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Overview
Description
Methaphenilene Hydrochloride is a chemical compound known for its antihistamine and anticholinergic properties. It is primarily used in the treatment of allergic reactions and as a sedative. The compound’s IUPAC name is N,N-Dimethyl-N’-phenyl-N’-(thiophen-2-ylmethyl)ethane-1,2-diamine hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methaphenilene Hydrochloride can be synthesized from N,N-dimethyl-N’-phenylethane-1,2-diamine by alkylation with 2-(chloromethyl)thiophene . The reaction typically involves the use of a suitable solvent and a base to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a batch reactor with continuous monitoring of temperature and pH levels.
Chemical Reactions Analysis
Types of Reactions: Methaphenilene Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methaphenilene Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on cellular processes and as a tool in pharmacological research.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and as a sedative.
Industry: Utilized in the development of new antihistamine drugs and as a reference standard in quality control.
Mechanism of Action
Methaphenilene Hydrochloride exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms. The compound also has anticholinergic activity, which contributes to its sedative effects. The molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors .
Comparison with Similar Compounds
Methapyrilene: Another antihistamine with similar properties but known for its carcinogenic potential.
Thenalidine: A related compound with antihistamine activity.
Uniqueness: Methaphenilene Hydrochloride is unique due to its combination of antihistamine and anticholinergic properties, making it effective in treating allergic reactions and providing sedative effects. Unlike Methapyrilene, this compound does not have a known carcinogenic risk, making it a safer alternative for therapeutic use .
Properties
CAS No. |
7084-07-3 |
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Molecular Formula |
C15H21ClN2S |
Molecular Weight |
296.9 g/mol |
IUPAC Name |
N,N-dimethyl-N'-phenyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C15H20N2S.ClH/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14;/h3-9,12H,10-11,13H2,1-2H3;1H |
InChI Key |
FWYFIIQCOLEFQP-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCN(CC1=CC=CS1)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
493-78-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methaphenilene hydrochloride; NSC 516334; NSC-516334; NSC516334. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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